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molecular formula C7H8BrNO B3213737 2-Bromo-6-(methoxymethyl)pyridine CAS No. 112575-15-2

2-Bromo-6-(methoxymethyl)pyridine

Cat. No. B3213737
M. Wt: 202.05 g/mol
InChI Key: AVRFGDUMTXKMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932274B2

Procedure details

Add dropwise a solution of (6-bromo-pyridin-2-yl)-methanol (9.6; g, 51; mmol) in anhydrous tetrahydrofuran (29; mL) to a stirring suspension of sodium hydride (60% dispersion in oil, 2.45; g, 61; mmol) in anhydrous tetrahydrofuran (96; mL) cooled to 0-5° C. under nitrogen. After gas evolution ceases, add dropwise methyl iodide (10.9; mL, 77; mmol) and warm to room temperature over 1; hour. Add iced water (100; mL), dilute with brine (100; mL) and ethyl acetate (200; mL). Separate the layers. Extract the organic layer once with brine (100; mL), dry over sodium sulfate and decant the liquid. Concentrate to a pale yellow oil (11.1; g) and distill using a Kügelrohr apparatus to give the title product as a colorless liquid (10.1; g, b.p.=140-150° C. at 2.4; mbar, 93%). MS (m/z): 202, 204; (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:12]I.O>O1CCCC1.[Cl-].[Na+].O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][O:9][CH3:12])[N:7]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC(=N1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature over 1
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
Extract the organic layer once with brine (100; mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decant the liquid
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to a pale yellow oil (11.1; g)
DISTILLATION
Type
DISTILLATION
Details
distill

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)COC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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